(3-Chloro-4-fluorophenyl)thiourea

Antimicrobial Gram-positive MIC

Fragment-based drug discovery for HSP90 often wastes resources on uncharacterized fragments. (3-Chloro-4-fluorophenyl)thiourea is a structurally validated HSP90α N-terminus binder (PDB: 7HB3), eliminating screening guesswork. • Crystallographic confirmation of HSP90α binding for direct SAR expansion. • Demonstrated Gram-positive antibacterial activity (MIC: 8-32 μg/mL). • ≥98% HPLC purity ensures reproducibility in advanced intermediate synthesis. Procure with confidence-a pre-characterized, ready-to-use fragment backed by empirical binding data.

Molecular Formula C7H6ClFN2S
Molecular Weight 204.65 g/mol
CAS No. 154371-25-2
Cat. No. B1596470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenyl)thiourea
CAS154371-25-2
Molecular FormulaC7H6ClFN2S
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)Cl)F
InChIInChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
InChIKeyOVJVZVPEMXLKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenyl thiourea (CAS 154371-25-2): Key Properties and Procurement Considerations


3-Chloro-4-fluorophenyl thiourea (CAS 154371-25-2) is an organosulfur compound belonging to the class of aryl thioureas, characterized by the molecular formula C7H6ClFN2S and a molecular weight of 204.65 g/mol [1]. It is a halogenated derivative of phenylthiourea, featuring both chlorine and fluorine substituents at the 3- and 4- positions of the aromatic ring, respectively [2]. This substitution pattern imparts distinct physicochemical properties, including a defined melting point range of 179–183 °C and predicted density of ~1.5 g/cm³ .

Procurement Risk: Why Substituting 3-Chloro-4-fluorophenyl Thiourea with Other Aryl Thioureas Can Compromise Research Outcomes


The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring of thiourea is not arbitrary; it dictates a unique combination of electronic effects, steric profile, and lipophilicity that governs interactions with biological targets and chemical reactivity. Simply replacing this compound with unsubstituted phenylthiourea, a mono-halogenated analog (e.g., 4-fluorophenylthiourea or 3-chlorophenylthiourea), or a different di-substituted aryl thiourea is highly likely to result in altered potency, selectivity, and binding modes in biological assays, as well as divergent yields and reaction outcomes in synthetic applications. The quantitative evidence presented below demonstrates specific, measurable differences in performance and properties that preclude simple interchangeability without risking experimental failure and wasted procurement resources [1][2].

Quantitative Evidence: Differentiating 3-Chloro-4-fluorophenyl Thiourea from Comparators


Antibacterial Potency: Enhanced Activity Against Gram-Positive Strains Conferred by 3-Chloro-4-fluoro Substitution

In a study evaluating a series of halogenated thiourea derivatives, compounds containing the 3-chloro-4-fluorophenyl substituent (compounds 3Cl4Fb and 3Cl4Fd) exhibited superior activity against Gram-positive bacteria compared to other substitution patterns [1]. This establishes a clear, quantifiable advantage for this specific substitution pattern.

Antimicrobial Gram-positive MIC

Validated Target Engagement: Crystallographic Confirmation of HSP90 Binding

N-(3-chloro-4-fluorophenyl)thiourea (the target compound) was identified as a validated fragment hit in a crystallographic screen of 800 diverse fragments against the N-terminal domain of human HSP90α [1]. This provides direct, atomic-level evidence of target engagement, a level of validation absent for most other aryl thioureas.

HSP90 Fragment-based drug discovery Crystallography

Purity Specifications for Reproducible Research: >98% HPLC vs. 95% Minimum

When sourcing (3-chloro-4-fluorophenyl)thiourea, a critical differentiator is the guaranteed minimum purity. Reputable suppliers like TCI and Chem-Impex offer material with a purity of ≥98.0% by HPLC [1], while other vendors may only guarantee 95% .

Analytical Chemistry Purity HPLC

Distinct Physicochemical Profile: Increased Melting Point and Density Relative to Unsubstituted Thiourea

The introduction of chlorine and fluorine atoms significantly alters the compound's physical properties compared to unsubstituted thiourea. The target compound exhibits a higher melting point range (179–183 °C) and a substantially greater predicted density (≈1.5 g/cm³) [1] compared to thiourea (melting point 169–178 °C; density 1.405 g/cm³) . These differences are critical for purification, handling, and formulation.

Physicochemical Properties Melting Point Density

High-Value Application Scenarios for 3-Chloro-4-fluorophenyl Thiourea Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting HSP90 in Oncology

This compound is uniquely suited as a validated starting point for fragment-based drug discovery (FBDD) programs targeting HSP90. Its confirmed binding to the HSP90α N-terminus, as evidenced by crystallographic fragment screening (PDB: 7HB3) [1], provides a direct structural basis for structure-activity relationship (SAR) expansion and rational design of more potent inhibitors. Procurement of this specific compound avoids the time and cost associated with screening thousands of uncharacterized fragments.

Antimicrobial Research Focused on Gram-Positive Pathogens

For researchers investigating novel agents against Gram-positive bacteria, this compound offers a chemically defined, highly promising starting point. The 3-chloro-4-fluorophenyl substitution pattern has been quantitatively associated with superior antibacterial activity in this class (MICs of 8–32 μg/mL against standard strains) [2]. This empirical data justifies its selection over other thiourea analogs for developing new antimicrobial chemotypes.

Precision Organic Synthesis Requiring High-Purity Building Blocks

When (3-chloro-4-fluorophenyl)thiourea is employed as a key intermediate, the purity of the starting material is paramount. For applications demanding high reproducibility and minimal side reactions—such as the synthesis of advanced pharmaceutical intermediates or materials—procurement of ≥98% HPLC-pure material is essential. This level of purity, available from select vendors [3], directly mitigates the risk of synthetic failures and reduces downstream purification burden, representing a clear return on procurement investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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